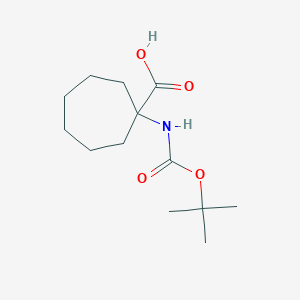

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

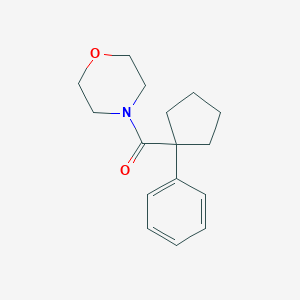

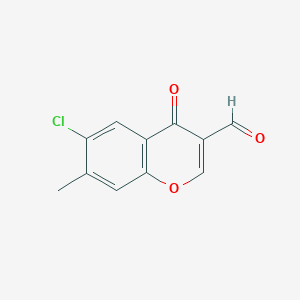

“1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is a chemical compound with the molecular formula C13H23NO4 . It appears as a white to almost white powder or crystalline substance .

Molecular Structure Analysis

The molecular weight of “1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is 257.326 Da . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the sources I found.Physical And Chemical Properties Analysis

“1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid” is a solid at 20 degrees Celsius . It has a melting point range of 131.0 to 135.0 degrees Celsius . The compound is soluble in methanol .Applications De Recherche Scientifique

Peptide Synthesis

Boc-1-amino-1-cycloheptanecarboxylic acid: is extensively used in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, particularly in the synthesis of peptides. It protects the amine functionality from unwanted side reactions during peptide bond formation. After the peptide chain is assembled, the Boc group can be removed under mild acidic conditions .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create cyclic and conformationally restricted analogs of bioactive peptides. These analogs can have enhanced stability, selectivity, and potency compared to their linear counterparts. The cycloheptane ring provides a scaffold that mimics the secondary structure of peptides, which is crucial for their interaction with biological targets .

Drug Design

The structural rigidity imparted by the cycloheptane ring makes Boc-1-amino-1-cycloheptanecarboxylic acid a valuable building block in drug design. It is used to develop new drug candidates with improved pharmacokinetic properties, such as increased half-life and reduced degradation by proteases .

Bioconjugation

This compound finds application in bioconjugation techniques where it is used to link peptides to other molecules, such as fluorescent dyes, drugs, or polymers. The Boc group ensures that the amine remains protected until the final deprotection step, allowing for selective conjugation .

Biomaterials

In the field of biomaterials, Boc-1-amino-1-cycloheptanecarboxylic acid is used to modify the surface of materials to enhance biocompatibility or to introduce specific functional groups that can interact with biological systems .

Proteomics

Proteomics research benefits from the use of this compound in the preparation of stable isotope-labeled peptides. These peptides are essential for quantitative mass spectrometry-based proteomics, allowing for the accurate measurement of protein abundance in complex biological samples .

Enzyme Inhibition Studies

The unique structure of Boc-1-amino-1-cycloheptanecarboxylic acid enables its use in designing enzyme inhibitors. By mimicking the transition state or key residues of substrates, it can help in the development of potent enzyme inhibitors with therapeutic potential .

Chemical Biology

In chemical biology, this compound is used to explore the structure-activity relationships of bioactive molecules. By incorporating it into peptides or other small molecules, researchers can study how changes in structure affect biological activity .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLYWYJWZJDMKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCCCC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363686 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-tert-Butoxycarbonylamino-cycloheptanecarboxylic acid | |

CAS RN |

199330-56-8 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]cycloheptane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)

![Spiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B182482.png)

![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]hexanoate](/img/structure/B182483.png)

![Ethyl 2-[(4-methoxyphenyl)amino]acetate](/img/structure/B182486.png)